molecular formula C9H6ClNO2 B3387843 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile CAS No. 852389-10-7

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Cat. No.: B3387843
CAS No.: 852389-10-7
M. Wt: 195.6 g/mol
InChI Key: CEFHZQNIGUDOMB-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is a high-purity chemical compound designed for research and development applications. This specialty chemical belongs to the 2,3-dihydro-1,4-benzodioxine class, characterized by its benzene ring fused with a 1,4-dioxane ring, and functionalized with a chloro substituent and a carbonitrile group. This unique structure makes it a valuable heterocyclic building block in medicinal chemistry and drug discovery research for constructing more complex molecules . The carbonitrile group, in particular, is a versatile functional group that can be further transformed into other useful moieties such as amides, amines, and tetrazoles. Researchers utilize this compound in various experimental settings, including as a key intermediate in the synthesis of potential pharmaceutical candidates. The presence of both chloro and cyano groups on the benzodioxine scaffold offers distinct reactivity and opportunities for structure-activity relationship (SAR) studies. Safety and Handling: This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. It is harmful if inhaled, in contact with skin, or swallowed, and is irritating to the eyes, respiratory system, and skin . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1,4-benzodioxine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFHZQNIGUDOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223328
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852389-10-7
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852389-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs based on substituents, molecular weight, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile Cl (8-), CN (6-) C₉H₆ClNO₂ 195.6 Intermediate for CDK9 inhibitors, aryl hydrocarbon receptor binding
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile H (8-), CN (6-) C₉H₇NO₂ 161.16 Precursor for thiazole derivatives; lower receptor affinity vs. chloro analog
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Cl (8-), CH₂COOH (6-) C₁₀H₉ClO₄ 228.63 Binds aryl hydrocarbon receptors; environmental persistence
2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile Cl (8-), CH₂CN (6-) C₁₀H₈ClNO₂ 209.63 Higher lipophilicity vs. nitrile parent
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Br (8-), COOH (6-) C₉H₇BrO₄ 267.06 Enhanced electrophilicity for nucleophilic substitution

Key Observations :

  • Chlorine vs. Bromine : Bromine substitution (e.g., 8-bromo analog) increases molecular weight and polarizability, enhancing electrophilic reactivity compared to chlorine.
  • Nitrile vs. Carboxylic Acid : The nitrile group confers metabolic stability and serves as a leaving group in cross-coupling reactions, whereas carboxylic acids facilitate hydrogen bonding in receptor interactions.
  • Lipophilicity : Acetonitrile derivatives (e.g., 2-(8-chloro...acetonitrile) exhibit higher logP values than nitrile-parented compounds, influencing bioavailability.

Biological Activity

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile (CAS Number: 852389-10-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₆ClNO₂
  • Molecular Weight : 195.60 g/mol
  • Structure : The compound features a benzodioxine core with a chloro substituent and a carbonitrile group, which are significant for its biological interactions.

The biological activity of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, leading to altered physiological responses.

Anticancer Activity

Preliminary studies have shown that benzodioxine derivatives can possess anticancer properties. The potential cytotoxic effects of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile against various cancer cell lines warrant further investigation.

Study on Antimicrobial Activity

A study conducted on related benzodioxine compounds demonstrated significant antibacterial effects against Gram-positive bacteria. While direct data on 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is sparse, its structural similarity suggests potential efficacy in similar applications.

Anticancer Research

In vitro assays have indicated that compounds with similar structures can induce apoptosis in cancer cells. Further research is needed to explicitly confirm the anticancer properties of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Safety and Toxicity

According to safety data sheets:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).
  • Eye Damage : Can cause serious eye irritation (H319).

Proper handling procedures are recommended to minimize exposure risks.

Q & A

Basic Questions

Q. What are the established synthetic routes for 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile, and how can researchers optimize reaction conditions?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include halogenation at the 8-position and nitrile introduction at the 6-position. Optimization involves monitoring reaction parameters (e.g., pH, temperature) using techniques like HPLC or TLC. For example, aqueous phosphate buffers (pH 7.1) are effective for stabilizing intermediates . Predictive tools like PISTACHIO and REAXYS databases aid in route planning by analyzing precursor compatibility and reaction feasibility .

Q. Which analytical techniques are critical for characterizing 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR confirm the bicyclic dioxane structure and substituent positions. IR spectroscopy identifies the nitrile stretch (~2200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C9_9H6_6ClNO2_2) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolves spatial arrangements, particularly for verifying dihydro-benzodioxine ring conformation .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

  • Methodological Answer :

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or cytochrome P450) with fluorogenic substrates to quantify IC50_{50} values. Monitor interactions via fluorescence polarization .
  • Cell-based assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar derivatives to identify activity trends .

Q. What safety protocols are recommended for handling 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile?

  • Methodological Answer :

  • Hazard Assessment : Review safety data from PubChem and EPA DSSTox for toxicity profiles. Note that safety data may be limited; assume acute toxicity and use PPE (gloves, goggles) .
  • Waste Disposal : Follow institutional guidelines for halogenated nitriles, as they may generate toxic cyanide upon decomposition .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

  • Methodological Answer :

  • Empirical Validation : Replicate experiments under standardized conditions (e.g., DMSO solubility at 25°C). Use differential scanning calorimetry (DSC) to assess thermal stability discrepancies .
  • Meta-analysis : Cross-reference data from authoritative databases (PubChem, REAXYS) and apply statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What strategies are effective for studying enzymatic interactions involving this compound?

  • Methodological Answer :

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}, koff_{off}) with target enzymes .
  • Molecular Docking : Employ AutoDock Vina to model interactions, focusing on the nitrile group’s role in hydrogen bonding or covalent adduct formation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Functional Group Modulation : Replace the 6-cyano group with carboxamide or ester moieties to alter polarity and binding affinity. For example, 8-chloro-4-oxo-quinoline derivatives show enhanced antimicrobial activity when substituted with electron-withdrawing groups .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity with activity, validated by in vitro testing .

Q. What synthetic pathways enable the preparation of novel derivatives (e.g., sulfonamides, boronic esters) from this compound?

  • Methodological Answer :

  • Sulfonylation : React with sulfonyl chlorides in anhydrous DCM using DMAP as a catalyst to yield sulfonamide derivatives .
  • Cross-Coupling : Utilize Suzuki-Miyaura reactions with aryl boronic acids, leveraging the chloro substituent at position 8 for palladium-catalyzed coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile
Reactant of Route 2
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8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

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